molecular formula C12H14O B13737042 2-Pentanone, 3-(phenylmethylene)- CAS No. 69390-24-5

2-Pentanone, 3-(phenylmethylene)-

Cat. No.: B13737042
CAS No.: 69390-24-5
M. Wt: 174.24 g/mol
InChI Key: QQKHASOJMBEMJE-FMIVXFBMSA-N
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Description

2-Pentanone, 3-(phenylmethylene)-, also known as (E)-3-ethyl-4-phenyl-3-buten-2-one, is an organic compound with the molecular formula C12H14O. It is a volatile organic compound (VOC) that has been identified in various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 3-(phenylmethylene)- can be achieved through various methods. One common approach involves the condensation of benzaldehyde with 2-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for 2-Pentanone, 3-(phenylmethylene)- are not well-documented in the literature. the compound can be synthesized on a larger scale using similar condensation reactions with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 3-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylmethylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentanone, 3-(phenylmethylene)- has been studied for its antifungal properties, particularly in inhibiting the growth of Fusarium solani, a major disease fungus

    Chemistry: As a reagent in organic synthesis and chemical reactions.

    Biology: In studies related to fungal inhibition and microbial interactions.

    Industry: Use in protecting artifacts and materials from fungal damage.

Mechanism of Action

The antifungal mechanism of 2-Pentanone, 3-(phenylmethylene)- involves the inhibition of fungal growth through the production of VOCs. These VOCs result in the upregulation of genes related to ribosome biogenesis and oxidative phosphorylation, while downregulating genes associated with cell cycle, meiosis, DNA replication, and autophagy . This disruption of essential cellular processes leads to the inhibition of fungal growth.

Comparison with Similar Compounds

Similar Compounds

    1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with antifungal properties.

    Acetone: A commonly used solvent with similar volatility.

    3-Pentanone: A related ketone with similar chemical properties.

Uniqueness

2-Pentanone, 3-(phenylmethylene)- is unique due to its specific antifungal activity and its ability to inhibit fungal growth through the production of VOCs. Its molecular structure allows it to interact with fungal cells in a way that disrupts essential cellular processes, making it a valuable compound for research and industrial applications.

Properties

CAS No.

69390-24-5

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(3E)-3-benzylidenepentan-2-one

InChI

InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+

InChI Key

QQKHASOJMBEMJE-FMIVXFBMSA-N

Isomeric SMILES

CC/C(=C\C1=CC=CC=C1)/C(=O)C

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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